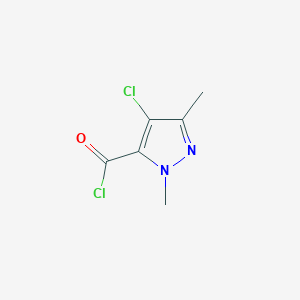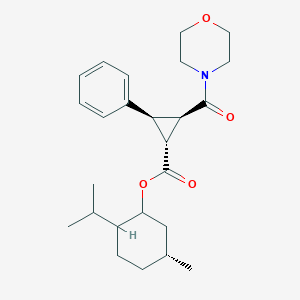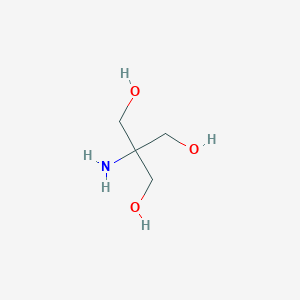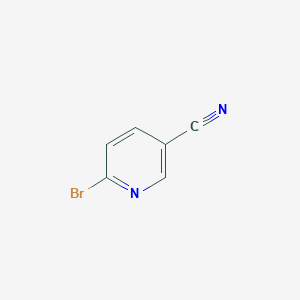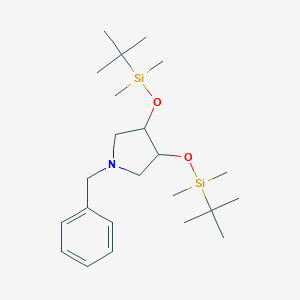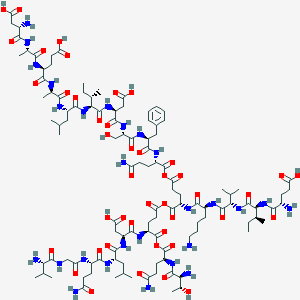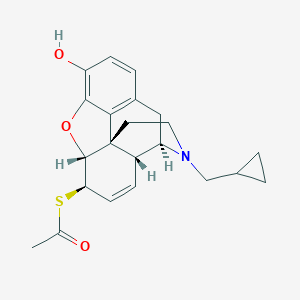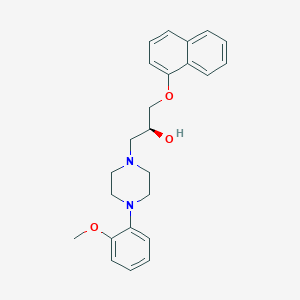
Naftopidil, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that is used in the treatment of benign prostatic hyperplasia (BPH). This compound has been found to have potential therapeutic applications in other areas of medicine as well. In
Aplicaciones Científicas De Investigación
Naftopidil, (S)- has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to be effective in the treatment of Naftopidil, (S)-, hypertension, and other cardiovascular diseases. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease.
Mecanismo De Acción
Naftopidil, (S)- exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors. This results in the relaxation of smooth muscle in the prostate gland, leading to a reduction in the symptoms of Naftopidil, (S)-. It also leads to vasodilation, which decreases blood pressure and improves blood flow to the brain.
Biochemical and Physiological Effects:
Naftopidil, (S)- has been shown to have a number of biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. It also increases the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response. This leads to a decrease in heart rate and blood pressure, and an increase in gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Naftopidil, (S)- for lab experiments is its selectivity for alpha-1 adrenergic receptors. This allows researchers to study the effects of blocking these receptors without affecting other signaling pathways. However, one limitation of using Naftopidil, (S)- in lab experiments is its relatively low potency compared to other alpha-1 adrenergic receptor antagonists.
Direcciones Futuras
There are several potential future directions for research on Naftopidil, (S)-. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to explore the full range of biochemical and physiological effects of Naftopidil, (S)-, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that has potential therapeutic applications in a variety of areas of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on Naftopidil, (S)-, and further research is needed to fully explore its potential therapeutic benefits.
Métodos De Síntesis
Naftopidil, (S)- is synthesized using a multi-step process that involves the reaction of 2-naphthol with a variety of reagents. The final product is purified using column chromatography to obtain a high degree of purity.
Propiedades
Número CAS |
127931-16-2 |
|---|---|
Fórmula molecular |
C24H28N2O3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1 |
Clave InChI |
HRRBJVNMSRJFHQ-FQEVSTJZSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)




